molecular formula C24H26N2O5 B1246983 Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate

Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate

Cat. No.: B1246983
M. Wt: 422.5 g/mol
InChI Key: URJWULOCTKFAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(tert-butoxycarbonyl)-3-(2-phenoxy-6-quinolyl)alaninate is a member of quinolines and a carbamate ester. It derives from a tert-butanol.

Scientific Research Applications

Synthesis and Transformations

Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate and its derivatives are key intermediates in various synthesis processes. For instance, it's used in the synthesis of Biotin, a vital vitamin involved in metabolic processes (Qin et al., 2014). Similarly, it serves as a precursor for the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which undergoes various transformations to produce substitution products and fused heterocycles (Baš et al., 2001).

Crystal and Molecular Structure

The compound's derivatives are often analyzed for their molecular and crystal structures. For instance, a study on tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate revealed the extended, nearly all-trans C5 conformation and the influence of weak intermolecular bonding in stabilizing the molecule's conformation (Kozioł et al., 2001).

Enantioselective Synthesis

Enantioselective synthesis is another significant application. For example, both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid were synthesized using derivatives of this compound, highlighting its role in producing neuroexcitant analogues (Pajouhesh et al., 2000).

Applications in Material and Medicinal Chemistry

Phosphine Ligands in Asymmetric Catalysis

Derivatives of the compound are used to synthesize phosphine ligands, playing a crucial role in asymmetric catalysis. This has implications in the pharmaceutical industry, especially in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenoxyquinolin-6-yl)propanoate

InChI

InChI=1S/C24H26N2O5/c1-24(2,3)31-23(28)26-20(22(27)29-4)15-16-10-12-19-17(14-16)11-13-21(25-19)30-18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,26,28)

InChI Key

URJWULOCTKFAJI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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